molecular formula C22H24N2O3S B4049978 benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4049978
M. Wt: 396.5 g/mol
InChI Key: YTQMGWODMWVIFR-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.15076381 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Approaches

Research has shown that pyrimidine derivatives, including those structurally related to benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, can be synthesized using cyclocondensation reactions. These processes often involve reactions between aldehydes, β-keto esters, and urea or thiourea, highlighting a method to produce a wide array of pyrimidine derivatives with potential biological activities (Ergan et al., 2017).

Characterization Techniques

The structural and electronic properties of these compounds have been determined using a combination of spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. Theoretical calculations, including DFT, have also been utilized to understand the stability and electronic structures, aiding in the prediction of their reactivity and properties (Vyas et al., 2013).

Biological Applications

Antibacterial and Antifungal Activities

Certain pyrimidine derivatives have been evaluated for their antibacterial and antifungal potentials. Studies have synthesized and screened a variety of pyrimidine analogues, establishing correlations between their structural features and antimicrobial activities. These findings suggest that with careful design, pyrimidine derivatives could serve as potent antibacterial and antifungal agents (Sawant & Bhatia, 2008).

Antioxidant Properties

Investigations into the antioxidant capacities of pyrimidine derivatives have shown promising results. These compounds have been assessed in vitro using assays such as DPPH and ABTS, indicating their potential as antioxidants. The synthesis of these compounds and their evaluation for total antioxidant capacity contribute to understanding their utility in combating oxidative stress-related conditions (Akbas et al., 2018).

Physical Applications

Material Science

Pyrimidine derivatives have also found applications in material science, particularly in the study of their thermal, dielectric, and electrochemical properties. Research in this area explores their stability, conductivity, and potential use in various industrial and technological applications, highlighting the versatility of pyrimidine compounds beyond their biological activities (Vyas et al., 2013).

Properties

IUPAC Name

benzyl 6-methyl-4-(4-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-13-26-18-11-9-17(10-12-18)20-19(15(2)23-22(28)24-20)21(25)27-14-16-7-5-4-6-8-16/h4-12,20H,3,13-14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMGWODMWVIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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benzyl 6-methyl-4-(4-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.